2-Fluoro-4-nitrophenylboronic acid
CAS No.: 1436608-93-3
Cat. No.: VC3091892
Molecular Formula: C6H5BFNO4
Molecular Weight: 184.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1436608-93-3 |
|---|---|
| Molecular Formula | C6H5BFNO4 |
| Molecular Weight | 184.92 g/mol |
| IUPAC Name | (2-fluoro-4-nitrophenyl)boronic acid |
| Standard InChI | InChI=1S/C6H5BFNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H |
| Standard InChI Key | LIHVMWUGFTUYLK-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O |
Introduction
Physical and Chemical Properties
Basic Identification
2-Fluoro-4-nitrophenylboronic acid is a solid compound with established identification parameters as outlined in Table 1. It serves as an important building block in organic synthesis due to its distinctive functional groups.
Table 1: Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1436608-93-3 |
| IUPAC Name | (2-fluoro-4-nitrophenyl)boronic acid |
| Molecular Formula | C₆H₅BFNO₄ |
| Molecular Weight | 184.918 g/mol |
| MDL Number | MFCD24448775 |
| Synonyms | Boronic acid, B-(2-fluoro-4-nitrophenyl)- |
| SMILES Notation | O=N+[O-] |
The compound is officially registered with the Chemical Abstracts Service (CAS) registry number 1436608-93-3, which provides a unique identifier for the substance in chemical databases and literature . This identification parameter is essential for researchers and chemical suppliers to ensure standardized referencing of the compound across different platforms and publications.
Structural Properties
The molecular structure of 2-Fluoro-4-nitrophenylboronic acid consists of a phenyl ring backbone with three key substituents: a boronic acid group (-B(OH)₂), a fluorine atom at the 2-position (ortho), and a nitro group (-NO₂) at the 4-position (para). This specific arrangement of functional groups contributes to the compound's chemical behavior and reactivity patterns.
The boronic acid functional group consists of a boron atom bonded to two hydroxyl groups and the carbon of the aromatic ring. This group is particularly important for the compound's participation in coupling reactions, as it can act as a nucleophile in various transformations. The presence of the electron-withdrawing nitro and fluoro groups significantly influences the electronic properties of the aromatic system, affecting both reactivity and stability.
Physicochemical Properties
The physicochemical properties of 2-Fluoro-4-nitrophenylboronic acid are summarized in Table 2, providing important parameters for handling, storage, and application of this compound in research and industrial settings.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 374.0±52.0 °C at 760 mmHg |
| Flash Point | 180.0±30.7 °C |
| LogP | 1.27 |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C |
| Index of Refraction | 1.549 |
| Exact Mass | 185.029572 |
The compound exhibits a relatively high boiling point of 374.0±52.0 °C at standard pressure, indicating strong intermolecular forces typical of boronic acids which can form hydrogen bonds through their hydroxyl groups . The moderate LogP value of 1.27 suggests a balance between hydrophilic and hydrophobic character, which is relevant for predicting solubility behavior in different solvents . Its density of approximately 1.5 g/cm³ is consistent with other substituted aromatic compounds containing electronegative substituents like fluorine and nitro groups .
Synthesis and Chemical Relevance
Related Derivatives
An important derivative of 2-Fluoro-4-nitrophenylboronic acid is its pinacol ester, 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This derivative has distinct physical properties summarized in Table 3.
Table 3: Properties of Pinacol Ester Derivative
| Property | Value |
|---|---|
| CAS Number | 1073353-89-5 |
| Molecular Formula | C₁₂H₁₅BFNO₄ |
| Molecular Weight | 267.06 g/mol |
| Synonyms | 2-Fluoro-4-nitrophenylboronic acid, pinacol ester; 2-Fluoro-4-nitrobenzeneboronic acid pinacol ester |
| MDL Number | MFCD09264075 |
| Boiling Point | 359.4±32.0 °C (Predicted) |
| Density | 1.20±0.1 g/cm³ (Predicted) |
The pinacol ester form is particularly significant as boronic acid pinacol esters generally exhibit enhanced stability compared to the free boronic acids, making them valuable alternatives in certain synthetic applications and storage conditions . This derivative is frequently employed in Suzuki-Miyaura coupling reactions where the enhanced stability offers practical advantages during reaction setup and execution.
Chemical Behavior and Reactivity
Boronic Acid Chemistry
As an arylboronic acid, 2-Fluoro-4-nitrophenylboronic acid participates in a range of important chemical transformations. The boronic acid functional group (-B(OH)₂) serves as a versatile handle for further functionalization, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which has revolutionized modern organic synthesis.
The reactivity of the boronic acid moiety is influenced by the electronic effects of the fluoro and nitro substituents on the aromatic ring. These electron-withdrawing groups reduce electron density in the ring system, which can affect:
-
The Lewis acidity of the boron center
-
The nucleophilicity of the carbon-boron bond in transmetalation steps
-
The stability of the compound toward protodeboronation
These electronic effects must be considered when employing this compound in synthetic applications, as they can influence reaction rates, yields, and selectivity patterns compared to unsubstituted or differently substituted phenylboronic acids.
Impact of Fluorine and Nitro Substituents
The presence of both fluoro and nitro groups on the phenyl ring creates a distinctive electronic environment that differentiates 2-Fluoro-4-nitrophenylboronic acid from other arylboronic acids. The ortho-positioned fluorine atom introduces steric and electronic effects that can influence the conformation and reactivity of the boronic acid group. The para-positioned nitro group acts as a strong electron-withdrawing group through both inductive and resonance effects.
This substitution pattern results in an electron-poor aromatic system, which has several implications for chemical behavior:
-
Enhanced stability against certain degradation pathways common to boronic acids
-
Modified reactivity in nucleophilic aromatic substitution reactions
-
Distinctive coordination chemistry due to the presence of multiple potential coordination sites
-
Altered hydrogen bonding patterns involving the boronic acid hydroxyl groups
These properties make 2-Fluoro-4-nitrophenylboronic acid particularly useful in specific synthetic contexts where its unique electronic and steric properties can be leveraged.
Applications and Significance
Synthetic Applications
2-Fluoro-4-nitrophenylboronic acid serves as an important building block in organic synthesis, particularly in the preparation of complex molecules containing fluorinated aromatic substructures. Its principal applications include:
-
Cross-coupling reactions: The compound participates in Suzuki-Miyaura coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science.
-
Functionalized material synthesis: The fluorine and nitro substituents provide sites for further transformation, enabling access to diversely functionalized aromatic compounds.
-
Medicinal chemistry: Fluorinated aromatic compounds are prevalent in drug discovery due to the beneficial properties that fluorine often imparts to drug candidates, including enhanced metabolic stability and increased lipophilicity.
-
Building block in multistep synthesis: The differential reactivity of the boronic acid, fluoro, and nitro groups allows for selective transformations in multistep synthetic sequences.
The commercial availability of this compound in research quantities suggests its utility in laboratory-scale organic synthesis applications .
Structural Analogs
Several structural analogs of 2-Fluoro-4-nitrophenylboronic acid exist with modified substitution patterns or functional groups. Table 4 presents a comparison between 2-Fluoro-4-nitrophenylboronic acid and some of its notable structural analogs identified in the search results.
Table 4: Comparison with Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Distinction |
|---|---|---|---|---|
| 2-Fluoro-4-nitrophenylboronic acid | 1436608-93-3 | C₆H₅BFNO₄ | 184.918 | Reference compound |
| 5-Chloro-4-fluoro-2-nitrophenylboronic acid | 2377605-87-1 | C₆H₄BClFNO₄ | 219.36 | Additional chloro substituent at position 5 |
| (4-Nitrophenyl)boronic acid | 24067-17-2 | C₆H₆BNO₄ | 166.93 | Lacks fluoro substituent |
The structural analog 5-Chloro-4-fluoro-2-nitrophenylboronic acid features an additional chlorine substituent, which further modifies the electronic properties and reactivity of the aromatic system . This compound exhibits a melting point range of 110-130 °C, providing a physical property that can be compared with other members of this compound class .
The simpler analog (4-Nitrophenyl)boronic acid lacks the fluorine substituent, resulting in different electronic properties while maintaining the para-nitro substitution pattern . The comparison between these compounds illustrates how systematic structural modifications can be used to tune the properties of arylboronic acids for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume